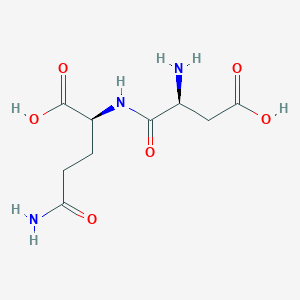![molecular formula C8H9N3 B084587 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 14356-75-3](/img/structure/B84587.png)
2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine (DMPP) is a heterocyclic compound that has gained significant attention in the scientific community due to its unique structure and potential applications. DMPP is a bicyclic compound that contains both a pyrrole and pyrimidine ring, making it a versatile molecule for various research applications.
Mechanism Of Action
The exact mechanism of action of 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine is not fully understood. However, it is believed that 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine intercalates into DNA and RNA molecules, leading to changes in their structure and function. 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine has also been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair.
Biochemical And Physiological Effects
2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine can induce apoptosis in cancer cells, making it a potential anticancer agent. 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine has also been shown to have antimicrobial activity against various bacteria and fungi. Additionally, 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine has been shown to have antioxidant activity, which may be useful in preventing oxidative damage in cells.
Advantages And Limitations For Lab Experiments
2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine has several advantages for lab experiments. It is relatively easy to synthesize, and its fluorescent properties make it a useful tool for detecting nucleic acids. 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine has also shown promising anticancer activity, making it a potential candidate for developing new anticancer drugs. However, there are some limitations to using 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine in lab experiments. Its low solubility in water can make it challenging to work with, and its potential toxicity needs to be carefully considered.
Future Directions
There are several future directions for 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine research. One potential area of research is the development of 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine derivatives with improved solubility and toxicity profiles. Additionally, further studies are needed to fully understand the mechanism of action of 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine and its potential use as an anticancer agent. 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine can also be used as a starting material for synthesizing other heterocyclic compounds with potential biological activity, making it a valuable tool for drug discovery research.
Conclusion:
2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a versatile heterocyclic compound with potential applications in various scientific research fields. Its fluorescent properties make it a useful tool for detecting nucleic acids, and its potential anticancer and antimicrobial activity make it a promising candidate for drug discovery research. Further studies are needed to fully understand the mechanism of action of 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine and its potential use in various scientific research fields.
Synthesis Methods
2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine can be synthesized using various methods, including the reaction of 2,6-diaminopyrimidine with 2,4-pentanedione or by reacting 2,6-diaminopyrimidine with 1,3-dibromopropane. Another method involves the reaction of 2,6-diaminopyrimidine with 2,4-pentanedione followed by a cyclization reaction. The yield of 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine synthesis varies depending on the method used, with yields ranging from 20% to 80%.
Scientific Research Applications
2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine has been used in various scientific research applications. One of the significant applications of 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine is as a fluorescent probe for detecting nucleic acids. 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine can intercalate into DNA and RNA molecules, making it a useful tool for detecting and studying nucleic acids. 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine has also been used as a building block for synthesizing other heterocyclic compounds with potential biological activity. Additionally, 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine has been used as a starting material for synthesizing pyrrolo[2,3-d]pyrimidine derivatives, which have shown promising anticancer activity.
properties
IUPAC Name |
2,7-dimethylpyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-6-9-5-7-3-4-11(2)8(7)10-6/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPLIPOGPNGOGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C=CN(C2=N1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

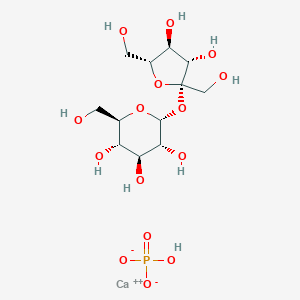


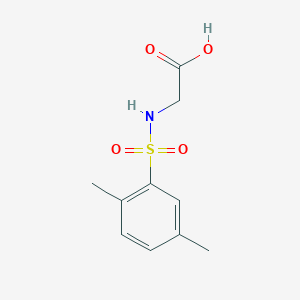
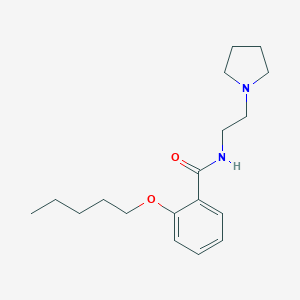



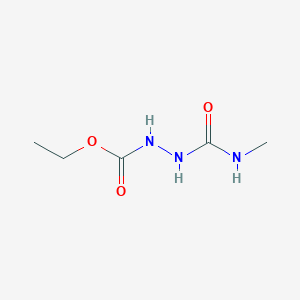

![2-(4-Bromophenyl)-7-methylimidazo[1,2-a]pyrimidine](/img/structure/B84524.png)

